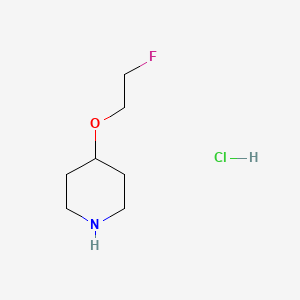
Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
Übersicht
Beschreibung
Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is a chemical compound that belongs to the malonic acid family. It has a molecular formula of C13H14FNO6 and a molecular weight of 299.26 .
Molecular Structure Analysis
The InChI code for Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is1S/C13H14FNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(15(18)19)7-10(9)14/h5-7,11H,3-4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Diethyl 2-(2-fluoro-4-nitrophenyl)malonate has a predicted boiling point of 365.4±37.0 °C and a predicted density of 1.386±0.06 g/cm3 . It also has a predicted pKa value of 9.89±0.46 . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives : Diethyl 2-((4-nitroanilino)methylene)malonate, a molecule related to Diethyl 2-(2-fluoro-4-nitrophenyl)malonate, is used as a precursor in synthesizing various quinoline derivatives. These derivatives have significant biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. The synthesis method allows for the production of this compound on an industrial scale (Valle et al., 2018).
Michael Reaction with Nitro Compounds : In nitroalkane chemistry, Diethyl 2-(2-fluoro-4-nitrophenyl)malonate and related compounds are valuable intermediates in the Michael reaction with alpha-beta-unsaturated carbonyl compounds. This process introduces functionality and is useful in synthesizing compounds for propellants and explosives (Baum & Guest, 1979).
Building Block for Fluorooxindole Derivatives : Diethyl 2-fluoromalonate ester, closely related to Diethyl 2-(2-fluoro-4-nitrophenyl)malonate, serves as a building block in synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. The synthesis involves nucleophilic aromatic substitution reactions, followed by decarboxylation, esterification, and reductive cyclization processes (Harsanyi et al., 2014).
Catalytic Activity Modification in Enzymes : Studies show that fluorine compounds, including variants of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate, have been used to improve the catalytic activity of hydrolytic enzymes. These modified enzymes can transform prochiral diethyl 2-fluoro-2-substituted malonates into chiral ethyl 2-fluoro-2-substituted malonates with high optical purity (Kitazume et al., 1986).
Supramolecular Assembly Formation : Diethyl 2-(((aryl)amino)methylene)malonate (DAM) derivatives, related to Diethyl 2-(2-fluoro-4-nitrophenyl)malonate, have been studied for their crystal structures. These studies reveal the presence of strong intramolecular N–H⋯O hydrogen bonding, forming graph-set motif rings. This research helps understand the molecular shapes and weak interactions in these derivatives (Shaik et al., 2019).
Eigenschaften
IUPAC Name |
diethyl 2-(2-fluoro-4-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(15(18)19)7-10(9)14/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYIUPASHFMODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169550 | |
| Record name | Propanedioic acid, 2-(2-fluoro-4-nitrophenyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-fluoro-4-nitrophenyl)malonate | |
CAS RN |
318471-58-8 | |
| Record name | Propanedioic acid, 2-(2-fluoro-4-nitrophenyl)-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318471-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-(2-fluoro-4-nitrophenyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanedioic acid, 2-(2-fluoro-4-nitrophenyl)-, 1,3-diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)

![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)


![Imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1442020.png)


![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)



